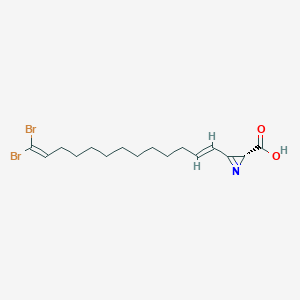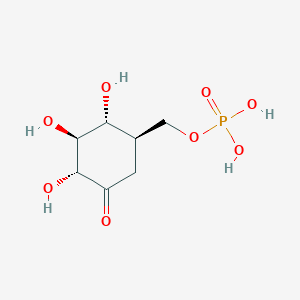![molecular formula C42H82NO8P B1262822 1-octadecanoyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262822.png)
1-octadecanoyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-octadecanoyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 34:1 in which the acyl groups specified at positions 1 and 2 are octadecanoyl and (9Z)-hexadecenoyl respectively. It derives from a palmitoleic acid and an octadecanoic acid.
Aplicaciones Científicas De Investigación
Lipid Metabolism and Plant Biochemistry
Research by Sperling and Heinz (1993) explored the desaturation of acyl groups in plant microsomal membranes using analogs of phospholipids. Their study showed that alkenyl ether phospholipids were acylated and subsequently desaturated, representing a significant advance in understanding lipid-linked desaturation in plants (Sperling & Heinz, 1993).
Biophysical Properties of Membrane Lipids
Barton and Gunstone (1975) synthesized isomers of this phospholipid to study its effects on the biophysical properties of phospholipid bilayers. Their findings regarding the transition temperatures and molecular motions provide critical insights into the lipid bilayer's structural dynamics (Barton & Gunstone, 1975).
Micellar Concentration and Biological Activities
A study by Kramp et al. (1984) investigated the critical micellar concentration of various phospholipids, including 1-octadecanoyl-sn-glycero-3-phosphocholine derivatives. This research is pivotal for understanding the physical chemistry of such compounds and their biological activities at molecular concentrations (Kramp et al., 1984).
Synthesis and Characterization
Carballeira, Emiliano, and Guzmán (1999) focused on the synthesis of novel phospholipids, including 1-octadecanoyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine. Their work contributed to the structural characterization of these lipids, which is essential for further biological and chemical studies (Carballeira, Emiliano, & Guzmán, 1999).
Interaction with Cellular Components
Research by Potier et al. (2011) identified the SK3/KCa2.3 potassium channel as a new cellular target for a derivative of this phospholipid, highlighting its potential in modulating ion channel function and implications in cancer therapy (Potier et al., 2011).
Propiedades
Fórmula molecular |
C42H82NO8P |
|---|---|
Peso molecular |
760.1 g/mol |
Nombre IUPAC |
[(2R)-2-[(Z)-hexadec-9-enoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h17,19,40H,6-16,18,20-39H2,1-5H3/b19-17-/t40-/m1/s1 |
Clave InChI |
QRSPNOMDLRZDPG-QCFYSATCSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





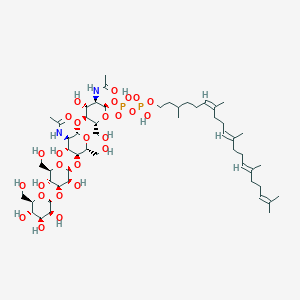

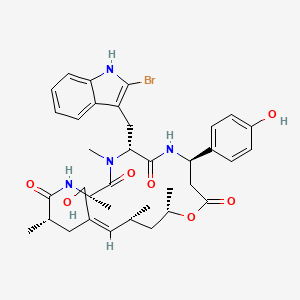

![(7R,13S)-6-[(2S)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1262749.png)
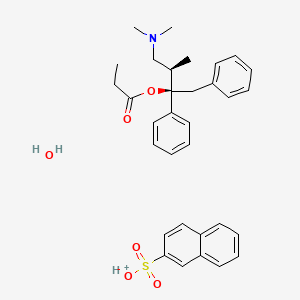
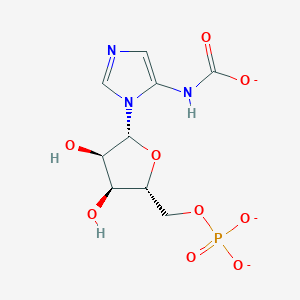
![UDP-2,3-bis[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine](/img/structure/B1262753.png)

